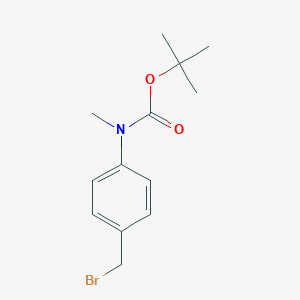

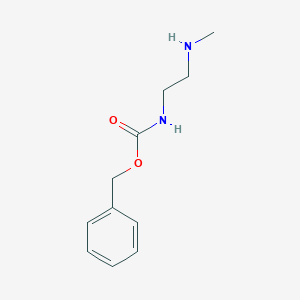

Benzyl 2-(methylamino)ethylcarbamate

Vue d'ensemble

Description

Benzyl 2-(methylamino)ethylcarbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate family. It was first introduced in 1956 and has since become one of the most popular insecticides in the world due to its broad-spectrum activity and low mammalian toxicity. Carbaryl is used to control a wide range of pests, including insects, mites, and ticks, in various agricultural, residential, and commercial settings.

Mécanisme D'action

Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and other pests. This results in the accumulation of acetylcholine, a neurotransmitter, which leads to overstimulation of the nervous system and ultimately, death.

Effets Biochimiques Et Physiologiques

Carbaryl has been shown to cause a range of biochemical and physiological effects in insects and other pests. These effects include inhibition of acetylcholinesterase activity, disruption of neurotransmitter function, and alteration of ion channel activity. In addition, Benzyl 2-(methylamino)ethylcarbamate has been shown to affect the metabolism of various enzymes, including cytochrome P450, which is involved in the detoxification of xenobiotics.

Avantages Et Limitations Des Expériences En Laboratoire

Carbaryl is a widely used insecticide that has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a broad-spectrum activity that makes it useful for controlling a wide range of pests. However, Benzyl 2-(methylamino)ethylcarbamate also has several limitations, including its potential toxicity to non-target organisms, its short half-life in the environment, and its limited efficacy against certain pests.

Orientations Futures

There are several future directions for research on Benzyl 2-(methylamino)ethylcarbamate and its use as an insecticide. These include the development of new formulations and delivery systems that improve its efficacy and reduce its environmental impact, the identification of new targets for insecticide development, and the evaluation of its potential effects on human health and the environment. Additionally, there is a need for further research on the mechanisms of resistance to Benzyl 2-(methylamino)ethylcarbamate and other insecticides, as well as the development of new strategies for managing insecticide resistance.

Applications De Recherche Scientifique

Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in numerous scientific studies to evaluate its toxicity, mode of action, and potential environmental impacts. Carbaryl has also been used as a model compound for the development of new insecticides and pesticides.

Propriétés

Numéro CAS |

180976-11-8 |

|---|---|

Nom du produit |

Benzyl 2-(methylamino)ethylcarbamate |

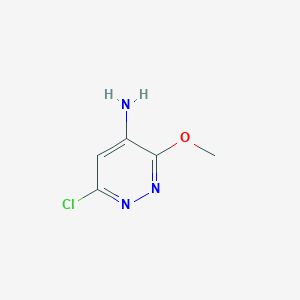

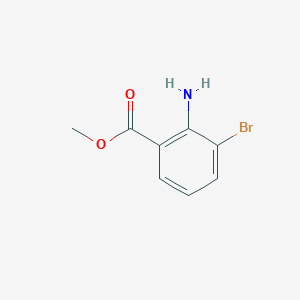

Formule moléculaire |

C11H16N2O2 |

Poids moléculaire |

208.26 g/mol |

Nom IUPAC |

benzyl N-[2-(methylamino)ethyl]carbamate |

InChI |

InChI=1S/C11H16N2O2/c1-12-7-8-13-11(14)15-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3,(H,13,14) |

Clé InChI |

MJBYFHHGDZWPJP-UHFFFAOYSA-N |

SMILES |

CNCCNC(=O)OCC1=CC=CC=C1 |

SMILES canonique |

CNCCNC(=O)OCC1=CC=CC=C1 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)